

Torsional Barrier in 2,2'-Dimethylbiphenyl: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 2,2'-Dimethylbiphenyl

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This in-depth technical guide explores the core principles governing the torsional barrier of **2,2'-dimethylbiphenyl**, a molecule of significant interest in medicinal chemistry and material science due to its unique conformational properties. This document provides a detailed overview of the quantitative data, experimental methodologies for its determination, and the underlying steric factors that give rise to its substantial rotational barrier.

Introduction

2,2'-Dimethylbiphenyl is a classic example of an atropisomeric compound, where rotation around the central carbon-carbon single bond is significantly hindered. This restriction of rotation is primarily due to the steric hindrance imposed by the methyl groups at the ortho positions of the two phenyl rings.^[1] The resulting stable, non-interconverting enantiomers have profound implications in the design of chiral ligands, catalysts, and pharmacologically active molecules. Understanding the energetic cost of this rotation, known as the torsional or rotational barrier, is crucial for predicting molecular conformation, reactivity, and biological activity.

Quantitative Analysis of the Torsional Barrier

The rotational barrier of **2,2'-dimethylbiphenyl** has been investigated through both theoretical calculations and experimental methods. The data consistently points to a high barrier to rotation, confirming the stable nature of its atropisomers at room temperature.

Methodology	Reported Torsional Barrier	Reference
Theoretical Calculation	>100 kJ/mol	[1]
Theoretical Calculation (for a similar 2,3,5',6-tetramethyl-2'-(2-alkyl)biphenyl)	149.4 kJ/mol	[2]
Experimental (for a similar 2,3,5',6-tetramethyl-2'-(2-alkyl)biphenyl)	155 kJ/mol	[2]

Conformational Analysis and Energy Profile

The high torsional barrier in **2,2'-dimethylbiphenyl** is a direct consequence of the steric clash between the ortho-methyl groups. The ground state conformation of the molecule is one where the two phenyl rings are twisted with respect to each other to minimize this repulsion. The transition state for rotation involves a more planar arrangement of the phenyl rings, leading to a significant increase in steric strain.

The following diagram illustrates the potential energy surface as a function of the dihedral angle between the two phenyl rings.

Caption: Energy profile for rotation around the C-C bond in **2,2'-dimethylbiphenyl**.

Experimental Determination of the Torsional Barrier

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful experimental technique for quantifying the rates of conformational exchange and, consequently, the rotational energy barriers in molecules like **2,2'-dimethylbiphenyl**.

Principles of Dynamic NMR

DNMR relies on the principle that the timescale of the NMR experiment is comparable to the rate of certain molecular processes. At low temperatures, the rotation around the central C-C bond in **2,2'-dimethylbiphenyl** is slow on the NMR timescale. This results in distinct signals for chemically non-equivalent nuclei in the different atropisomers. As the temperature is increased, the rate of rotation increases. When the rate of interconversion becomes comparable to the

frequency difference between the signals, the peaks broaden. At a specific temperature, known as the coalescence temperature (T_c), the individual peaks merge into a single broad signal. At even higher temperatures, the rotation is so rapid that the NMR spectrometer detects only an averaged signal, which appears as a sharp singlet.

Experimental Protocol: A General Guide

The following provides a generalized protocol for determining the torsional barrier of **2,2'-dimethylbiphenyl** using DNMR.

Objective: To determine the free energy of activation (ΔG^\ddagger) for the rotation around the central C-C bond in **2,2'-dimethylbiphenyl**.

Materials:

- **2,2'-Dimethylbiphenyl**
- A suitable deuterated solvent (e.g., deuterated toluene, deuterated chloroform)
- NMR spectrometer with variable temperature capabilities

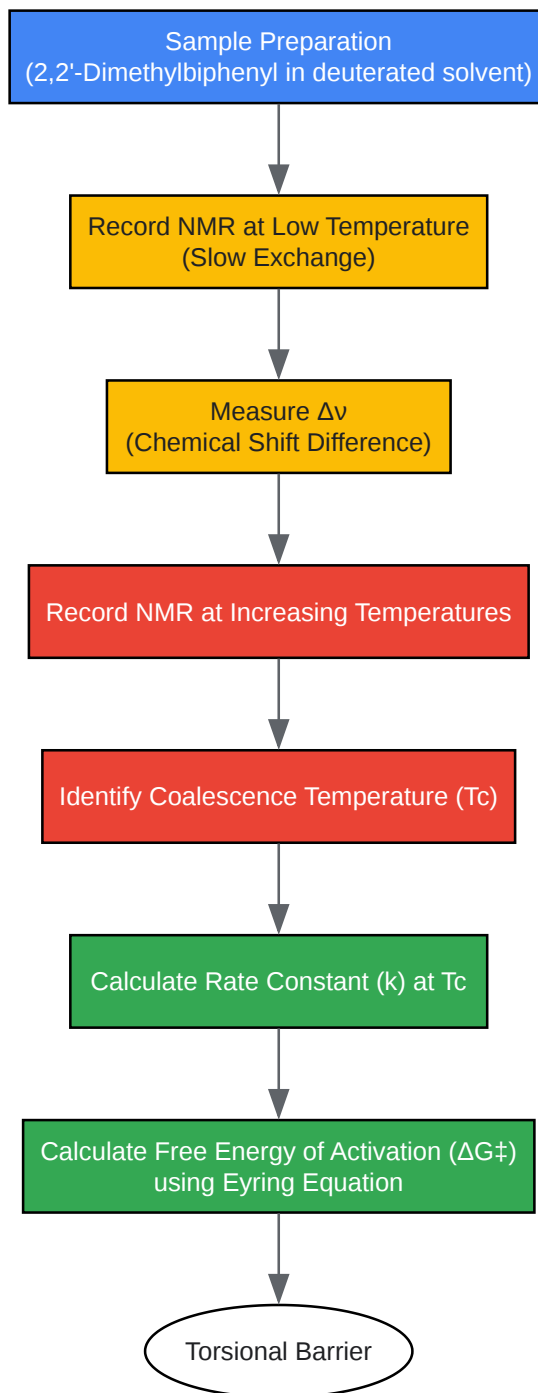
Procedure:

- **Sample Preparation:** Prepare a solution of **2,2'-dimethylbiphenyl** in the chosen deuterated solvent at an appropriate concentration.
- **Low-Temperature Spectra:** Record the ^1H NMR spectrum at a low temperature where the rotation is slow. Identify a pair of well-resolved signals corresponding to protons that exchange their chemical environments upon rotation (e.g., the methyl protons or specific aromatic protons). Measure the chemical shift difference ($\Delta\nu$) between these two signals.
- **Variable Temperature Spectra:** Gradually increase the temperature of the NMR probe in small increments. Record a spectrum at each temperature, paying close attention to the line shapes of the selected signals.
- **Determine Coalescence Temperature (T_c):** Identify the temperature at which the two signals coalesce into a single broad peak. This is the coalescence temperature.

- Data Analysis:
 - Calculate the rate constant (k) at the coalescence temperature using the following equation: $k = (\pi * \Delta\nu) / \sqrt{2}$
 - Use the Eyring equation to calculate the free energy of activation (ΔG^\ddagger): $\Delta G^\ddagger = -R * T_c * \ln(k * h / (k_B * T_c))$ where:
 - R is the gas constant
 - T_c is the coalescence temperature in Kelvin
 - k is the rate constant at T_c
 - h is Planck's constant
 - k_B is the Boltzmann constant

The following diagram outlines the experimental workflow for determining the torsional barrier using Dynamic NMR.

Workflow for DNMR Determination of Torsional Barrier



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Caption: Experimental workflow for determining the rotational barrier via DNMR.

Conclusion

The substantial torsional barrier in **2,2'-dimethylbiphenyl** is a well-established phenomenon driven by steric hindrance. This guide has provided a summary of the quantitative data, a detailed look at the conformational energetics, and a comprehensive overview of the experimental methodology used to determine this important physical organic parameter. For researchers in drug development and materials science, a thorough understanding of the principles of atropisomerism and the factors governing rotational barriers is essential for the rational design of new molecules with tailored three-dimensional structures and functions.

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References

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